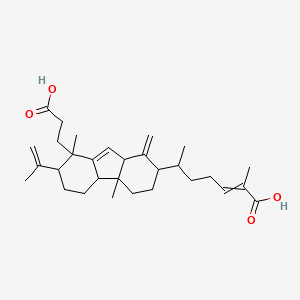
Seco-neokadsuranic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seco-neokadsuranic acid A is a triterpenoid compound isolated from the plant Kadsura coccinea . Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has garnered attention due to its unique structure and potential pharmacological properties.
Preparation Methods
Seco-neokadsuranic acid A is typically isolated from the stems of Kadsura coccinea . The isolation process involves extraction with organic solvents followed by chromatographic separation techniques to purify the compound.
Chemical Reactions Analysis
Seco-neokadsuranic acid A undergoes various chemical reactions typical of triterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the triterpenoid skeleton.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoids.
Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant effects.
Medicine: Research has shown potential therapeutic effects, including anti-tumor and anti-HIV activities.
Mechanism of Action
The mechanism of action of seco-neokadsuranic acid A involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes highlights its potential therapeutic value .
Comparison with Similar Compounds
Seco-neokadsuranic acid A is part of a larger group of triterpenoids found in the Kadsura genus. Similar compounds include:
- Kadcoccinic acid J
- Kadpolysperin I
- Schisanlactone E
These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out due to its unique 14(13→12)abeo-lanostane skeleton, which is not commonly found in other triterpenoids .
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34) |
InChI Key |
GXLUGCOZQDLXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


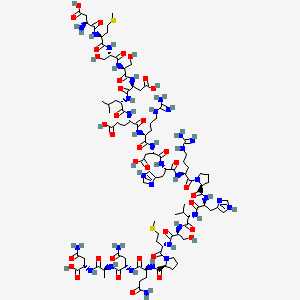
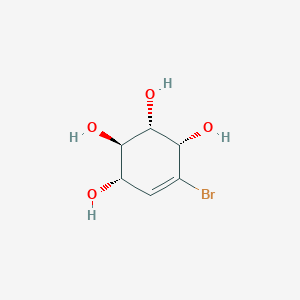
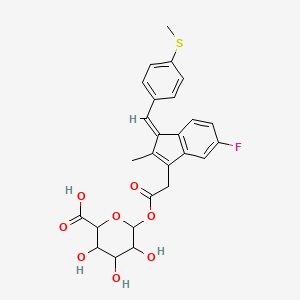
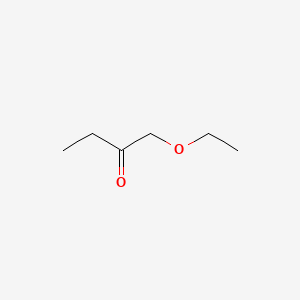
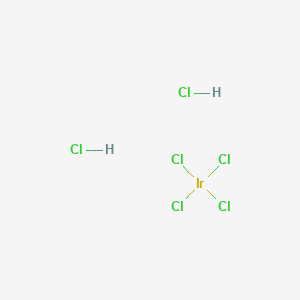

![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
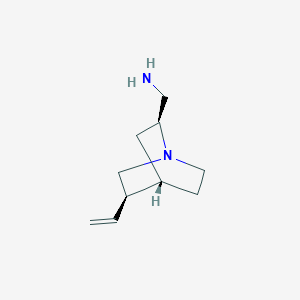
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
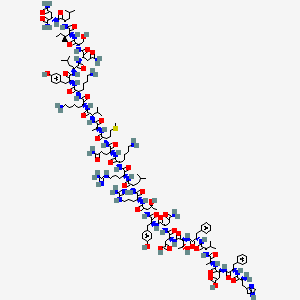

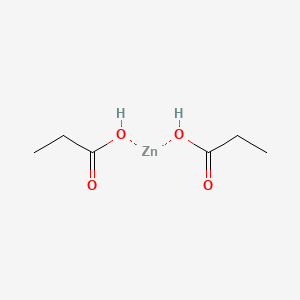
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
